molecular formula C8H15N B13061135 trans-Octahydro-1H-isoindole

trans-Octahydro-1H-isoindole

Cat. No.: B13061135
M. Wt: 125.21 g/mol
InChI Key: ODSNARDHJFFSRH-HTQZYQBOSA-N
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Description

trans-Octahydro-1H-isoindole: is a saturated heterocyclic compound with the molecular formula C8H15N It is a derivative of isoindole, where the aromatic ring is fully hydrogenated, resulting in a stable, non-aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Isoindole: One common method to prepare trans-Octahydro-1H-isoindole involves the catalytic hydrogenation of isoindole. This process typically uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve complete saturation of the aromatic ring.

    Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions. This method can be tailored to produce the desired stereochemistry of the trans-isomer.

Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation processes, which allow for efficient and scalable synthesis. These methods utilize fixed-bed reactors with supported metal catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-Octahydro-1H-isoindole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Although already fully hydrogenated, further reduction can be performed to modify functional groups attached to the nitrogen atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a Lewis acid.

Major Products:

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of N-alkyl and N-acyl derivatives.

Scientific Research Applications

Chemistry:

    Building Block: trans-Octahydro-1H-isoindole serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

    Ligand Design: It is used in the design of ligands for catalysis and coordination chemistry.

Biology and Medicine:

    Pharmaceuticals: The compound is explored for its potential as a scaffold in drug design, particularly for its ability to interact with biological targets.

    Biological Probes: It is used in the development of fluorescent probes for imaging and diagnostic applications.

Industry:

    Polymer Chemistry: this compound is utilized in the synthesis of polymers with unique mechanical and thermal properties.

    Material Science: It is investigated for its potential in the development of advanced materials, such as coatings and adhesives.

Mechanism of Action

The mechanism by which trans-Octahydro-1H-isoindole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    Isoindole: The aromatic parent compound of trans-Octahydro-1H-isoindole, which has different chemical reactivity due to its aromatic nature.

    Hexahydro-1H-isoindole: A partially hydrogenated derivative with different stereochemistry and reactivity.

    Tetrahydroisoquinoline: Another saturated heterocyclic compound with similar structural features but different chemical properties.

Uniqueness: this compound is unique due to its fully saturated ring structure, which imparts stability and distinct reactivity compared to its aromatic and partially hydrogenated counterparts. This makes it a valuable compound in various synthetic and industrial applications.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole

InChI

InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2/t7-,8-/m1/s1

InChI Key

ODSNARDHJFFSRH-HTQZYQBOSA-N

Isomeric SMILES

C1CC[C@@H]2CNC[C@H]2C1

Canonical SMILES

C1CCC2CNCC2C1

Origin of Product

United States

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